molecular formula C8H16Cl2N4 B2657738 4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride CAS No. 1955541-64-6

4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride

Cat. No.: B2657738
CAS No.: 1955541-64-6
M. Wt: 239.14
InChI Key: JGCNQYQUCYCJMY-UHFFFAOYSA-N
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Description

4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride (CAS 1955541-64-6) is a chemical building block of interest in medicinal chemistry and drug discovery research. Its structure incorporates both an azepane ring, a seven-membered nitrogen heterocycle, and a 1,2,3-triazole moiety. The 1,2,3-triazole ring is a privileged scaffold in pharmaceutical sciences due to its high chemical stability, significant dipole moment, and ability to form hydrogen bonds, which can facilitate interactions with biological targets . This combination of features makes derivatives of 1,2,3-triazoles valuable intermediates for the synthesis of compounds with a wide range of potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Researchers utilize such compounds as core templates for developing novel bioactive molecules and as key subunits in chemical biology. This product is intended for research applications as a chemical reference standard or synthetic intermediate. It is supplied as a solid and should be stored in a cool, dry place. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-(triazol-1-yl)azepane;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.2ClH/c1-2-8(3-5-9-4-1)12-7-6-10-11-12;;/h6-9H,1-5H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCNQYQUCYCJMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCNC1)N2C=CN=N2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955541-64-6
Record name 4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction can yield various triazole derivatives .

Scientific Research Applications

Chemical Applications

Building Blocks in Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the formation of more complex molecules. It is often utilized in reactions such as the Huisgen cycloaddition, a method known for its efficiency and mild reaction conditions. This reaction typically involves the cycloaddition of azides and alkynes to form 1,2,3-triazoles, which are pivotal in medicinal chemistry and materials science.

Catalysis
In industrial settings, 4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride is employed as a catalyst in various chemical reactions. Its ability to facilitate reactions under mild conditions enhances its utility in synthetic pathways aimed at producing pharmaceuticals and fine chemicals .

Biological Applications

Enzyme Inhibition
Research indicates that this compound has potential as an enzyme inhibitor. Its interactions with biological macromolecules suggest that it may inhibit specific enzymes involved in critical biochemical pathways. For instance, studies have shown that it can bind to heat shock protein 90 (HSP90), a molecular chaperone that plays a significant role in protein folding and stability .

Antiviral and Anticancer Activities
The therapeutic properties of this compound are being explored for their antiviral and anticancer activities. Preliminary studies suggest that compounds with triazole moieties exhibit significant biological activity against various cancer cell lines and viral pathogens . The mechanism of action appears to involve the disruption of cellular processes essential for the survival and proliferation of these cells.

Industrial Applications

Material Development
In materials science, this compound is investigated for its potential to develop new materials with tailored properties. Its unique structure allows for modifications that can enhance material characteristics such as thermal stability and mechanical strength .

Case Study 1: Antioxidant Activity

A recent study evaluated the antioxidant capacity of derivatives related to this compound. The results indicated that certain derivatives exhibited superior DPPH scavenging activity compared to standard antioxidants like butylated hydroxyanisole (BHA), suggesting potential applications in food preservation and health supplements .

Case Study 2: Neurodegenerative Disease Research

Another significant study focused on the interaction of this compound with acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Computational studies predicted favorable binding interactions between the compound and AChE, indicating its potential as a lead compound for developing new therapeutic agents targeting neurodegeneration .

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their activity. This compound has been shown to bind to heat shock protein 90 (HSP90), a molecular chaperone involved in protein folding and stability, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Core Scaffold Variations
  • Azepane vs.
  • Triazole Regioisomerism : Unlike 1,2,4-triazole derivatives (e.g., 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride in ), the 1,2,3-triazole in the target compound enables distinct hydrogen-bonding interactions and electronic properties, which are critical for binding to biological targets like carbonic anhydrase-II .
Substituent Effects
  • Hydrophilic vs. Hydrophobic Groups : The azepane-triazole structure contrasts with steroid-linked triazoles (e.g., estradiol-triazole derivatives in ), where bulky hydrophobic groups dominate target specificity (e.g., estrogen receptor binding). The dihydrochloride salt further enhances aqueous solubility compared to neutral analogs .

Physicochemical Properties

Property 4-(1H-1,2,3-Triazol-1-yl)Azepane Dihydrochloride Estradiol-Triazole Dihydrochloride 1,2,4-Triazole Hydrochloride
Molecular Weight ~250–300 g/mol (estimated) ~600 g/mol ~190 g/mol
Solubility High (dihydrochloride salt) Moderate (steroid hydrophobicity) High (hydrochloride salt)
LogP (Lipophilicity) ~1.5–2.5 (azepane increases logP) ~4.0–5.0 (steroid dominance) ~0.5–1.0 (polar substituents)

The dihydrochloride form ensures superior aqueous solubility compared to neutral analogs, facilitating drug formulation .

Biological Activity

4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a seven-membered azepane ring fused with a 1,2,3-triazole moiety, which contributes to its unique chemical properties and biological interactions.

The primary mechanism of action for 4-(1H-1,2,3-triazol-1-yl)azepane involves its interaction with Heat Shock Protein 90 (HSP90) . HSP90 is a critical chaperone protein involved in the proper folding and stabilization of various client proteins that are essential for cell survival and proliferation. The compound binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its function and leading to the degradation of client proteins through the ubiquitin-proteasome pathway. This inhibition can disrupt several biochemical pathways implicated in tumorigenesis, thereby presenting potential anticancer properties.

Biological Activity Overview

The biological activities associated with this compound include:

Research Findings and Case Studies

Recent studies have explored various aspects of the biological activity of triazole derivatives, including this compound:

Table 1: Summary of Biological Activities

Activity Findings
AnticancerInhibition of HSP90 leads to reduced viability in cancer cell lines.
AntimicrobialStructural relatives show significant antibacterial effects .
ToxicityLow toxicity observed in human peripheral blood mononuclear cells (PBMC) .

Case Study: Anticancer Properties

In a laboratory setting, compounds similar to 4-(1H-1,2,3-triazol-1-yl)azepane were evaluated for their effects on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations. The mechanism was attributed to the downregulation of HSP90-dependent signaling pathways .

Case Study: Antimicrobial Efficacy

A comparative study involving various triazole derivatives demonstrated that compounds with similar structural features exhibited potent antimicrobial activity against resistant strains of bacteria. Although specific data for this compound is sparse, its chemical structure suggests it may share these beneficial properties .

Future Directions

The unique structure of this compound positions it as a candidate for further research in drug development:

  • Medicinal Chemistry : Continued exploration into its pharmacological profile could yield new insights into its efficacy as an anticancer agent or antimicrobial agent.
  • Synthetic Optimization : Advancements in synthetic methodologies may enhance the yield and purity of this compound for clinical applications.

Q & A

Q. What are the standard synthetic routes for preparing 4-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. A general protocol involves reacting an azide-functionalized azepane derivative with a terminal alkyne under Cu(I) catalysis. For example, in analogous syntheses, di-tert-butyl-protected intermediates are deprotected using HCl to yield the final dihydrochloride salt . Key steps include refluxing in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via recrystallization or chromatography.

Q. How is the regioselectivity of the triazole ring confirmed in this compound?

Regioselectivity (1,4- vs. 1,5-substitution) in CuAAC reactions is inherently controlled by Cu(I) catalysis, favoring 1,4-substituted triazoles. Structural validation is performed using X-ray crystallography (e.g., SHELXL refinement ) or nuclear Overhauser effect (NOE) NMR experiments. For example, X-ray studies of similar triazole derivatives confirm the 1,4-regiochemistry through bond-length analysis and spatial arrangement of substituents .

Q. What safety protocols are recommended for handling this compound?

While specific data for this compound are limited, general handling of hydrochloride salts involves using personal protective equipment (PPE), working in a fume hood, and avoiding inhalation or skin contact. Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention for irritation. Storage should be in airtight containers under inert gas to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can conflicting solubility data for this compound be resolved?

Contradictory solubility reports may arise from differences in crystallinity, counterion effects, or hydration states. Methodological approaches include:

  • Conducting dynamic light scattering (DLS) to assess particle size distribution.
  • Comparing solubility in polar aprotic (e.g., DMSO) vs. protic (e.g., methanol) solvents.
  • Analyzing thermal stability via differential scanning calorimetry (DSC) to identify polymorphic forms .

Q. What strategies optimize yield in large-scale CuAAC syntheses of this compound?

Yield optimization involves:

  • Catalyst loading : 1–5 mol% Cu(I) (e.g., CuBr(PPh₃)₃) to minimize side reactions.
  • Solvent choice : Aqueous tert-butanol or DMF:H₂O mixtures enhance reaction efficiency.
  • Temperature control : Maintaining 50–60°C prevents thermal decomposition of intermediates.
  • Purification : Solid-phase extraction (SPE) or flash chromatography removes copper residues .

Q. How do structural modifications of the azepane ring impact biological activity?

Modifications such as N-alkylation or ring expansion alter lipophilicity and conformational flexibility, affecting target binding. For example, replacing azepane with piperidine in analogous compounds reduces HSP90 inhibitory activity by 30%, as shown in molecular docking studies. Systematic SAR (structure-activity relationship) analyses using in vitro assays (e.g., enzyme inhibition) and computational modeling (e.g., molecular dynamics) are critical .

Q. What analytical techniques are most reliable for characterizing hydrochloride salt forms?

  • X-ray powder diffraction (XRPD) : Differentiates crystalline vs. amorphous forms.
  • TGA/DSC : Identifies dehydration events or decomposition temperatures.
  • ¹H/¹³C NMR in D₂O : Confirms protonation states and salt stoichiometry.
  • Ion chromatography : Quantifies chloride counterion content .

Q. How can contradictory bioassay results for this compound be addressed?

Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or compound stability. Mitigation strategies include:

  • Pre-incubation stability tests : Monitor degradation via LC-MS over 24–48 hours.
  • Dose-response curves : Validate activity across multiple concentrations.
  • Orthogonal assays : Confirm results using both cell-based and enzymatic assays .

Methodological Notes

  • Synthesis : Prioritize CuAAC for regiocontrol, with HCl deprotection for dihydrochloride formation .
  • Characterization : Combine X-ray crystallography and NMR for structural validation .
  • Biological Evaluation : Use molecular docking to predict target interactions before in vitro testing .

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